diacetylscopadol
diacetylscopadol
Brand Name:
Vulcanchem
CAS No.:
129082-58-2
VCID:
VC0164373
InChI:
InChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1
SMILES:
CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C
Molecular Formula:
C24H38O5
Molecular Weight:
406.6 g/mol
diacetylscopadol
CAS No.: 129082-58-2
Main Products
VCID: VC0164373
Molecular Formula: C24H38O5
Molecular Weight: 406.6 g/mol
CAS No. | 129082-58-2 |
---|---|
Product Name | diacetylscopadol |
Molecular Formula | C24H38O5 |
Molecular Weight | 406.6 g/mol |
IUPAC Name | [(2R,6R,7S,8S,10R,12R,13R)-12-acetyloxy-8-hydroxy-2,6,13-trimethyl-6-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]methyl acetate |
Standard InChI | InChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1 |
Standard InChIKey | GDBHWWGVCRIESX-JALILVTPSA-N |
Isomeric SMILES | CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1[C@H](C[C@H]3C24CC[C@](C4)([C@@H](C3)OC(=O)C)C)O)C)C |
SMILES | CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
Canonical SMILES | CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
Synonyms | diacetyl scopadol diacetylscopadol |
PubChem Compound | 195599 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume